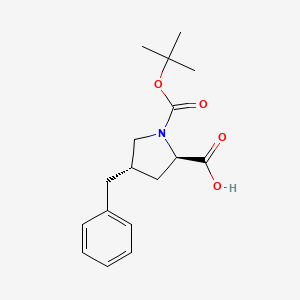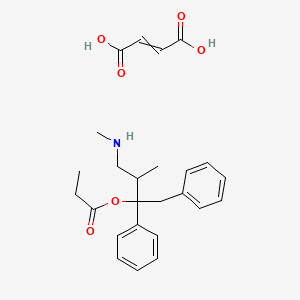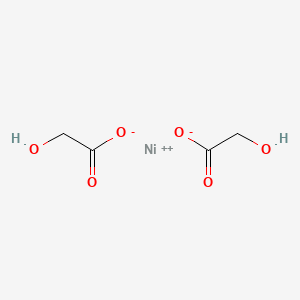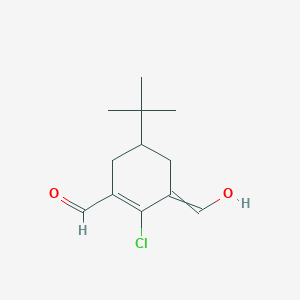![molecular formula C25H34N6O B1507947 2-((4-(Piperazin-1-yl)phenyl)amino)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxamide CAS No. 943122-71-2](/img/structure/B1507947.png)
2-((4-(Piperazin-1-yl)phenyl)amino)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxamide
Overview
Description
2-((4-(Piperazin-1-yl)phenyl)amino)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a piperazine ring, a phenyl group, and a pyrimidine carboxamide moiety, making it a versatile molecule for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Piperazin-1-yl)phenyl)amino)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the preparation of the piperazine derivative by reacting piperazine with a suitable phenyl halide under basic conditions.
Coupling with Pyrimidine Carboxamide: The piperazine derivative is then coupled with a pyrimidine carboxamide precursor using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Introduction of the Bicycloheptane Moiety: The final step involves the introduction of the bicyclo[2.2.1]heptane moiety through a nucleophilic substitution reaction, where the piperazine-pyrimidine intermediate reacts with a suitable bicycloheptane derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitric acid under controlled temperatures.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-((4-(Piperazin-1-yl)phenyl)amino)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored as a potential therapeutic agent for various diseases, including cancer and neurological disorders, due to its ability to interact with specific molecular targets.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.
Chemical Research: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Industrial Applications: The compound’s unique structure makes it suitable for use in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-((4-(Piperazin-1-yl)phenyl)amino)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring and pyrimidine moiety allow the compound to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to the alteration of cellular pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile: Known for its potent inhibitory activity against cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5).
1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane dihydrochloride: Used in analytical testing to detect pharmaceutical impurities.
Uniqueness
2-((4-(Piperazin-1-yl)phenyl)amino)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxamide is unique due to its combination of a piperazine ring, phenyl group, and pyrimidine carboxamide moiety, which provides a versatile platform for various chemical reactions and biological interactions. Its structural complexity and potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
2-(4-piperazin-1-ylanilino)-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)pyrimidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N6O/c1-24(2)17-8-10-25(24,3)21(16-17)30-22(32)20-9-11-27-23(29-20)28-18-4-6-19(7-5-18)31-14-12-26-13-15-31/h4-7,9,11,17,21,26H,8,10,12-16H2,1-3H3,(H,30,32)(H,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNURDNYDNZIPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)NC(=O)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCNCC5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40723423 | |
| Record name | 2-[4-(Piperazin-1-yl)anilino]-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40723423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943122-71-2 | |
| Record name | 2-[4-(Piperazin-1-yl)anilino]-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40723423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3,6,7-Trimethyl-3H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B1507904.png)



